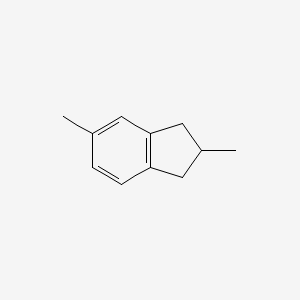
2,5-dimethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H14. It is a derivative of indane, characterized by the presence of two methyl groups at the 2 and 5 positions of the indane ring. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-2,3-dihydro-1H-indene typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of indene derivatives under controlled conditions. The process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acetyl chloride.
Major Products Formed
The major products formed from these reactions include substituted indanes, indanones, and various functionalized derivatives that can be used in further chemical synthesis .
Scientific Research Applications
2,5-Dimethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Derivatives of this compound are studied for their potential biological activities, including receptor agonism and enzyme inhibition.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-2,3-dihydro-1H-indene and its derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For example, methoxylated derivatives are known to act as selective 5-HT2A receptor agonists, which can lead to hallucinogenic effects . The pathways involved typically include binding to the receptor and modulating its activity, leading to downstream effects on cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylindane
- 2-Methylindane
- 4-Methylindane
- 5-Methylindane
- Various dimethylindanes
Uniqueness
2,5-Dimethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other indane derivatives. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
Molecular Formula |
C11H14 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,5-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-3-4-10-6-9(2)7-11(10)5-8/h3-5,9H,6-7H2,1-2H3 |
InChI Key |
PRADSPDLQYHMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
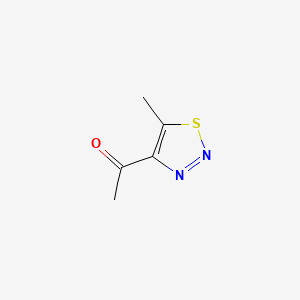
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
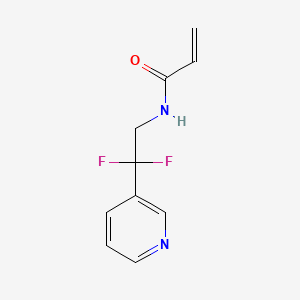
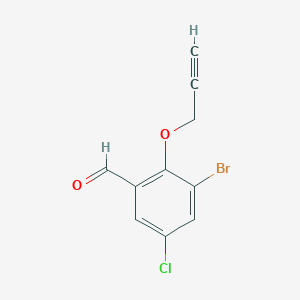
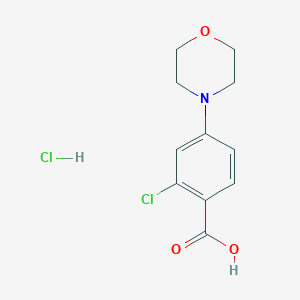
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
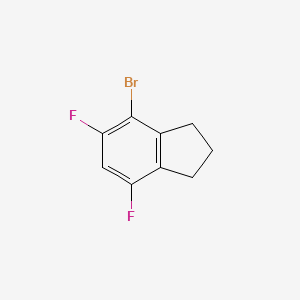
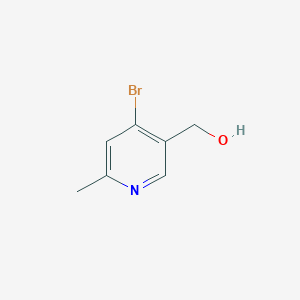
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)
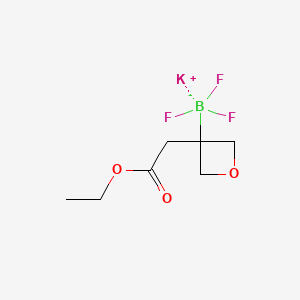

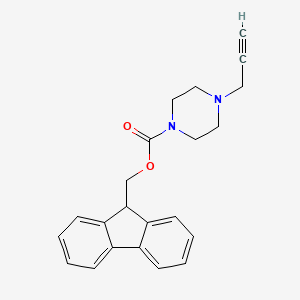
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
